molecular formula C8H8ClIO B14762489 1-Chloro-3-ethoxy-2-iodobenzene

1-Chloro-3-ethoxy-2-iodobenzene

Cat. No.: B14762489
M. Wt: 282.50 g/mol
InChI Key: SFFFGQBSLJHEFQ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of chlorine, ethoxy, and iodine substituents on a benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-ethoxy-2-iodobenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the ethoxylation of a chlorobenzene derivative, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-Chloro-3-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine or iodine) are replaced by nucleophiles.

    Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the halogen substituents.

    Coupling Reactions: The iodine substituent makes the compound suitable for metal-catalyzed coupling reactions, such as the Sonogashira and Heck reactions, leading to the formation of complex organic molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-3-ethoxy-2-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-2-iodobenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

1-Chloro-3-ethoxy-2-iodobenzene can be compared with other halogenated benzenes, such as:

    1-Chloro-2-iodobenzene: Lacks the ethoxy group, resulting in different reactivity and applications.

    1-Bromo-3-ethoxy-2-iodobenzene: Substitution of chlorine with bromine alters the compound’s chemical properties.

    1-Chloro-3-methoxy-2-iodobenzene: The methoxy group provides different steric and electronic effects compared to the ethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-chloro-3-ethoxy-2-iodobenzene

InChI

InChI=1S/C8H8ClIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3

InChI Key

SFFFGQBSLJHEFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)I

Origin of Product

United States

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